molecular formula C10H7NO2S B1306166 5-(2-Pyridinylsulfanyl)-2-furaldehyde CAS No. 709635-68-7

5-(2-Pyridinylsulfanyl)-2-furaldehyde

Cat. No. B1306166
M. Wt: 205.23 g/mol
InChI Key: NWJZBQDKKLHSBP-UHFFFAOYSA-N
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Description

5-(2-Pyridinylsulfanyl)-2-furaldehyde is a chemical compound that is derived from furaldehyde, a furan ring with an aldehyde functional group. The compound is characterized by the presence of a pyridinylsulfanyl group at the 5-position of the furan ring. This modification potentially alters the chemical and physical properties of the original furaldehyde molecule, making it a subject of interest in various chemical synthesis and catalysis studies.

Synthesis Analysis

The synthesis of 5-substituted 2-furaldehydes, such as 5-(2-Pyridinylsulfanyl)-2-furaldehyde, can be achieved through palladium-catalyzed cross-coupling reactions. One approach involves the reaction of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde, as described in the synthesis of a wide range of 5-substituted 2-furaldehydes . Another method employs direct arylation using functionalized aryl halides and a catalytic amount of palladium(II) chloride, which provides an efficient and regioselective pathway to 5-aryl-2-formylfuran derivatives . These methods are notable for their mild reaction conditions and the potential to create diverse furan derivatives.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of 5-(2-Pyridinylsulfanyl)-2-furaldehyde would be influenced by both the aldehyde group and the pyridinylsulfanyl substituent. The aldehyde group is typically reactive towards nucleophiles, allowing for various condensation reactions. The pyridinylsulfanyl group could participate in further cross-coupling reactions or act as a ligand in metal-catalyzed transformations. The papers provided do not detail specific reactions for this compound but do describe the synthesis of related furan derivatives that could undergo similar chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-Pyridinylsulfanyl)-2-furaldehyde are not explicitly detailed in the provided papers. However, the properties of furan derivatives are generally characterized by their aromaticity, reactivity of the aldehyde group, and the potential for hydrogen bonding. The introduction of the pyridinylsulfanyl group would likely affect the compound's solubility, boiling point, and stability. The catalytic behavior of related compounds, such as the aerobic oxidation of 5-hydroxymethyl-2-furaldehyde catalyzed by immobilized vanadyl-pyridine complexes, suggests that the pyridinylsulfanyl group could also influence the catalytic properties of the compound .

Safety And Hazards

This compound is considered hazardous. It’s harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-pyridin-2-ylsulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-7-8-4-5-10(13-8)14-9-3-1-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZBQDKKLHSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383409
Record name 5-(2-Pyridinylsulfanyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Pyridinylsulfanyl)-2-furaldehyde

CAS RN

709635-68-7
Record name 5-(2-Pyridinylsulfanyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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